molecular formula C8H12Cl2N2O2 B6609179 5-amino-2-(aminomethyl)benzoic acid dihydrochloride CAS No. 2866335-62-6

5-amino-2-(aminomethyl)benzoic acid dihydrochloride

Cat. No.: B6609179
CAS No.: 2866335-62-6
M. Wt: 239.10 g/mol
InChI Key: IKYZBWKNHSZTOI-UHFFFAOYSA-N
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Description

5-amino-2-(aminomethyl)benzoic acid dihydrochloride is an organic compound with the molecular formula C8H10N2O2·2HCl. It is a derivative of benzoic acid, featuring both amino and aminomethyl functional groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride typically involves the following steps:

    Nitration: The starting material, 2-(aminomethyl)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(aminomethyl)benzoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be further reduced to form more reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

5-amino-2-(aminomethyl)benzoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aminomethyl groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of an aminomethyl group.

    4-aminobenzoic acid: Similar structure but with the amino group at the 4-position.

    5-amino-2-methylbenzoic acid: Similar structure but with a methyl group instead of an aminomethyl group.

Uniqueness

5-amino-2-(aminomethyl)benzoic acid dihydrochloride is unique due to the presence of both amino and aminomethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-amino-2-(aminomethyl)benzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-5-1-2-6(10)3-7(5)8(11)12;;/h1-3H,4,9-10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZBWKNHSZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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